molecular formula C5H3Cl2NO B1301052 2,5-Dichloro-4-hydroxypyridine CAS No. 847664-65-7

2,5-Dichloro-4-hydroxypyridine

Cat. No. B1301052
M. Wt: 163.99 g/mol
InChI Key: RJKYZTVQNJPAGX-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-hydroxypyridine is a chemical compound that is part of the broader class of pyridines, which are heterocyclic aromatic organic compounds. Pyridines are known for their basicity and nucleophilic properties, which make them useful in various chemical reactions and as intermediates in the synthesis of numerous compounds, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyridine derivatives, including chlorinated and hydroxylated pyridines, can be achieved through various methods. For instance, the synthesis of 5-chloro-2,4-dihydroxypyridine, a related compound, has been described and involves the rearrangement of monobromo and monochloro derivatives of 2,4-dihydroxypyridine when heated with hydrobromic and hydrochloric acid . Additionally, a synthetic route to multi-substituted 2-aminopyridines has been developed through a [5C + 1N] annulation of 2,4-pentadienenitriles with hydroxylamine, which involves sequential intermolecular and intramolecular reactions .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a nitrogen atom within the aromatic ring, which significantly influences their chemical behavior. The structure of 2,4-dihydroxypyridine, for example, has been studied, and it has been determined that the predominant tautomeric structure in aqueous ethanol is that of 4-hydroxypyridone-2 . This tautomerism is also relevant for chlorinated derivatives, such as 5-chloro-2-hydroxypyridine, which exists mainly in the pyridone form in various solvents .

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions due to their nucleophilic and basic nature. The reactivity of halogen atoms in positions 3 and 5 of 2,4-dihydroxypyridine has been investigated, revealing that halogen atoms at position 3 can be replaced by hydrogen when heated with an aqueous solution of hydrobromic acid, while halogen atoms at position 5 can be replaced by hydrogen in the presence of a palladium catalyst . Furthermore, the reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and aqueous solutions of hydrobromic and hydrochloric acid has been examined .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. For example, the crystal and molecular structures of dimethyl-2,2'-bipyridyl complexes with chloranilic acid have been determined, and their hydrogen bonding patterns, phase transitions, and vibrations have been studied . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.

Safety And Hazards

The safety data sheet for 2,5-Dichloro-4-hydroxypyridine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2,5-dichloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKYZTVQNJPAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955928
Record name 2,5-Dichloropyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4-hydroxypyridine

CAS RN

847664-65-7, 343781-57-7
Record name 2,5-Dichloro-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847664-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-4(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343781-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloropyridin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloro-4-hydroxypyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AS Voisin, A Bouillon, JC Lancelot, S Rault - Tetrahedron, 2005 - Elsevier
Efficient synthesis of halohydroxypyridines by hydroxydeboronation - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books Corporate sign inSign in / register …
Number of citations: 30 www.sciencedirect.com

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